5-Bromo-2-(o-tolyloxy)pyrimidine
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Overview
Description
5-Bromo-2-(o-tolyloxy)pyrimidine is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It is a pyrimidine derivative that features a bromine atom at the 5-position and an o-tolyloxy group at the 2-position. This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 5-Bromo-2-(o-tolyloxy)pyrimidine typically involves the bromination of pyrimidine nucleosides. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for bromination at the C-5 position of pyrimidine nucleosides, resulting in moderate to high yields
Chemical Reactions Analysis
5-Bromo-2-(o-tolyloxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: Reagents like sodium monobromoisocyanurate (SMBI) and solvents such as dimethylformamide (DMF) are commonly used in the synthesis and reactions involving this compound.
Scientific Research Applications
5-Bromo-2-(o-tolyloxy)pyrimidine is primarily used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical tool in proteomics research and is used to study various biochemical pathways .
Mechanism of Action
The specific mechanism of action for 5-Bromo-2-(o-tolyloxy)pyrimidine is not well-documented. as a pyrimidine derivative, it likely interacts with various molecular targets and pathways involved in nucleic acid metabolism and protein synthesis. The bromine atom and o-tolyloxy group may influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
5-Bromo-2-(o-tolyloxy)pyrimidine can be compared with other brominated pyrimidine derivatives, such as 5-Bromopyrimidine and 5-Bromo-2-chloropyrimidine . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activities. The presence of the o-tolyloxy group in this compound makes it unique and potentially more versatile in certain research applications .
Similar Compounds
Properties
IUPAC Name |
5-bromo-2-(2-methylphenoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-4-2-3-5-10(8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBRWIXOEUXCIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577381 |
Source
|
Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73267-74-0 |
Source
|
Record name | 5-Bromo-2-(2-methylphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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